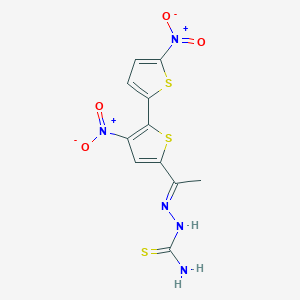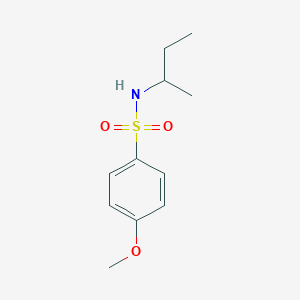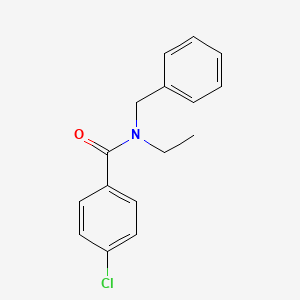![molecular formula C17H11F6NO B3845919 2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone](/img/structure/B3845919.png)
2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone
Übersicht
Beschreibung
The compound “2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone” is a complex organic molecule. It contains a carbazole group, which is a tricyclic aromatic compound that consists of two benzene rings fused onto a five-membered nitrogen-containing ring. This structure is often found in pharmaceuticals and dyes . The molecule also contains trifluoroethyl groups, which are known for their high electronegativity and can greatly influence the molecule’s reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a carbazole group attached to a trifluoroethyl group via an ethanone (ketone) linker. The presence of the trifluoroethyl groups and the carbazole group could impart interesting electronic properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbazole group and the trifluoroethyl groups. The carbazole group is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions . The trifluoroethyl group is highly electronegative and could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbazole group could contribute to its aromaticity and stability, while the trifluoroethyl groups could influence its polarity and reactivity .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)carbazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6NO/c1-24-13-4-2-9(8-16(18,19)20)6-11(13)12-7-10(3-5-14(12)24)15(25)17(21,22)23/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYRLGOWJMFPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(F)(F)F)C3=C1C=CC(=C3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[oxybis(methylene)]bis(2,5-dimethylbenzaldehyde) dioxime](/img/structure/B3845849.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol](/img/structure/B3845865.png)
![N,N,N'-trimethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B3845869.png)


![N-[3-(diethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B3845885.png)

![ethyl N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3845903.png)

![N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3845921.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3845923.png)


![4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B3845935.png)